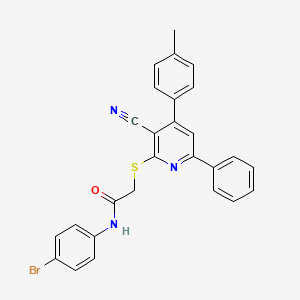
Scopoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scopolamine hydrochloride, also known as hyoscine, is a tropane alkaloid with anticholinergic properties. It is derived from plants of the Solanaceae family, such as Hyoscyamus niger (black henbane) and Scopolia. Scopolamine hydrochloride is widely used in medicine to treat motion sickness, postoperative nausea, and vomiting. It is also known for its psychoactive effects at higher doses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Scopolamine hydrochloride can be synthesized through various methods. One common synthetic route involves the extraction of scopolamine from plants, followed by chemical modification to produce the hydrochloride salt. The extraction process typically involves the use of solvents like ethanol or methanol to isolate the alkaloid from plant material .
Industrial Production Methods
Industrial production of scopolamine hydrochloride primarily relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii. These plants are rich in scopolamine, which is then extracted and purified. Biotechnological approaches, such as callus cultures and genetically transformed hairy root cultures, have been explored but are not yet competitive with traditional methods .
Analyse Des Réactions Chimiques
Types of Reactions
Scopolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Scopolamine can be oxidized to form scopine and other derivatives.
Reduction: Reduction reactions can modify the tropane ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include scopine, tropine, and various substituted derivatives. These products have different pharmacological properties and applications .
Applications De Recherche Scientifique
Scopolamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a substrate for the synthesis of other tropane alkaloids and derivatives.
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used to treat motion sickness, postoperative nausea, and vomiting. .
Industry: Utilized in the production of pharmaceuticals and as a research tool in various scientific studies.
Mécanisme D'action
Scopolamine hydrochloride exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This leads to its anticholinergic effects, such as reduced saliva production and prevention of motion sickness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: Structurally similar to scopolamine but with different pharmacological effects.
Cocaine: Shares the tropane ring structure but has stimulant properties
Uniqueness
Scopolamine hydrochloride is unique due to its potent anticholinergic effects and its ability to cross the blood-brain barrier, leading to central nervous system effects. It is more effective than hyoscyamine in certain medical applications and has fewer adverse effects compared to atropine .
Propriétés
Numéro CAS |
21030-89-7 |
|---|---|
Formule moléculaire |
C8H14ClNO2 |
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
(1S,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-5-2-4-3-6(9)8(11-4)7(5)10;/h4-8,10H,2-3H2,1H3;1H/t4-,5-,6+,7-,8-;/m0./s1 |
Clé InChI |
RGBMLBPKFXCYDH-DWYSEDRNSA-N |
SMILES isomérique |
CN1[C@H]2C[C@H]3C[C@@H]1[C@@H]([C@H]2O)O3.Cl |
SMILES canonique |
CN1C2CC3CC1C(C2O)O3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11783587.png)




![4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11783614.png)
![Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783628.png)
![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)



